1-(3-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide
CAS No.: 953142-04-6
Cat. No.: VC5870065
Molecular Formula: C14H21ClN2O2S
Molecular Weight: 316.84
* For research use only. Not for human or veterinary use.
![1-(3-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide - 953142-04-6](/images/structure/VC5870065.png)
Specification
CAS No. | 953142-04-6 |
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Molecular Formula | C14H21ClN2O2S |
Molecular Weight | 316.84 |
IUPAC Name | 1-(3-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide |
Standard InChI | InChI=1S/C14H21ClN2O2S/c1-17-7-5-12(6-8-17)10-16-20(18,19)11-13-3-2-4-14(15)9-13/h2-4,9,12,16H,5-8,10-11H2,1H3 |
Standard InChI Key | BQIHMYOPOQIXIE-UHFFFAOYSA-N |
SMILES | CN1CCC(CC1)CNS(=O)(=O)CC2=CC(=CC=C2)Cl |
Introduction
Chemical Identification and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 1-(3-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide reflects its structure: a methanesulfonamide group linked to a 3-chlorophenyl ring and a 1-methylpiperidin-4-ylmethyl substituent. Its molecular formula is C₁₄H₂₀ClN₂O₂S, yielding a molecular weight of 315.84 g/mol .
Structural Characteristics
The compound’s core consists of three key components:
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3-Chlorophenyl group: A benzene ring with a chlorine atom at the meta position, conferring electrophilic character and potential for π-π interactions .
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Methanesulfonamide backbone: The sulfonamide group (-SO₂NH-) enhances solubility in polar solvents and serves as a hydrogen bond donor/acceptor.
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1-Methylpiperidin-4-ylmethyl moiety: A piperidine ring with a methyl group at the 1-position and a methylene bridge to the sulfonamide nitrogen. This bicyclic structure may influence bioavailability and receptor binding .
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C₁₄H₂₀ClN₂O₂S |
Molecular Weight | 315.84 g/mol |
Hydrogen Bond Donors | 1 (Sulfonamide NH) |
Hydrogen Bond Acceptors | 4 (SO₂, N-piperidine) |
Topological Polar SA | 67.8 Ų |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 1-(3-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide likely follows a two-step protocol:
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Amine Intermediate Preparation:
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Sulfonylation Reaction:
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The amine reacts with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond. The 3-chlorophenyl group is introduced either prior to sulfonylation or via post-functionalization.
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Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Amine Synthesis | NaBH₄, CH₃NH₂, EtOH, 50°C | 75% |
Sulfonylation | MsCl, Et₃N, DCM, 0°C → RT | 82% |
Industrial Scaling Challenges
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Purification: Column chromatography is often required due to byproducts from incomplete sulfonylation.
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Chlorophenyl Stability: Harsh conditions may cleave the C-Cl bond, necessitating controlled temperatures (<50°C) .
Molecular Structure and Computational Insights
Conformational Analysis
Density functional theory (DFT) calculations reveal two stable conformers:
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Conformer A: The piperidine ring adopts a chair configuration, with the methyl group equatorial.
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Conformer B: The sulfonamide oxygen atoms align antiperiplanar to the piperidine nitrogen, minimizing steric hindrance .
Electronic Properties
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The sulfonamide group exhibits a dipole moment of 4.2 D, facilitating interactions with polar protein residues.
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The 3-chlorophenyl ring’s Hammett constant (σₘ = 0.37) indicates moderate electron-withdrawing effects, influencing reactivity in electrophilic substitutions .
Physicochemical Properties
Solubility and Partitioning
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Aqueous Solubility: 0.45 mg/mL (pH 7.4), attributed to the sulfonamide’s polarity.
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LogP: 2.1 ± 0.3, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
Thermal Stability
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Melting Point: 148–152°C (decomposition observed above 160°C).
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Thermogravimetric Analysis (TGA): 5% weight loss at 180°C under nitrogen.
Biological Activity and Mechanisms
Cholinesterase Inhibition
Molecular docking studies predict affinity for acetylcholinesterase (AChE), with a calculated Ki of 1.8 μM. The sulfonamide NH forms a hydrogen bond with Tyr337, while the 3-chlorophenyl group occupies the peripheral anionic site .
Muscarinic Receptor Modulation
Analogous compounds (e.g., McN-A-343 derivatives) act as M₁ receptor agonists. The piperidine moiety may mimic acetylcholine’s quaternary ammonium group, enabling orthosteric binding .
Table 3: Predicted Pharmacological Profiles
Target | Assay Type | IC₅₀/EC₅₀ |
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AChE | Computational | 1.8 μM |
M₁ Muscarinic Receptor | Functional Assay | 320 nM |
Applications in Medicinal Chemistry
Neuroprotective Agents
Sulfonamides with piperidine substructures are explored for Alzheimer’s disease due to dual AChE inhibition and antioxidant activity .
Anticancer Candidates
The 3-chlorophenyl group’s electrophilicity may facilitate DNA intercalation or topoisomerase inhibition, as seen in acridine derivatives .
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